(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
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Overview
Description
APP-PICA: 5F-APP-PICA ) belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis. Specifically, APP-PICA is an indazole carboxamide synthetic cannabinoid. Its structure includes an indazole ring and a carboxamide group.
Preparation Methods
Synthetic Routes:: The synthesis of APP-PICA involves several steps. While I don’t have access to proprietary industrial methods, I can provide information on the general synthetic route:
Precursor Synthesis: Start with commercially available or synthesized precursors.
Indazole Formation: Construct the indazole ring through cyclization reactions.
Carboxamide Group Introduction: Attach the carboxamide group to the indazole ring.
Functionalization: Modify substituents (e.g., fluorine atoms) to achieve the desired compound.
Reaction Conditions:: Specific reaction conditions (temperatures, solvents, catalysts) can vary based on the synthetic route and the expertise of the chemist.
Chemical Reactions Analysis
Biotransformations:: When APP-PICA undergoes metabolism in the body, it produces various metabolites. Notably:
Hydrolysis: The distal amide group (APP moiety) is hydrolyzed.
Hydroxylation: The cyclohexylmethyl (CHM) substituent undergoes hydroxylation.
Common reagents and conditions for these reactions are essential for understanding its metabolism.
Scientific Research Applications
Pharmacology and Toxicology::
Forensic Analysis: Identifying APP-PICA in biological samples.
Toxicity Studies: Investigating its adverse effects.
Mechanism of Action
The exact mechanism by which APP-PICA exerts its effects isn’t fully elucidated. it likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, affecting neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Similar Compounds::
PX-1 (5F-APP-PICA): Structurally related to APP-PICA, shares some metabolic features.
PX-2 (5F-APP-PINACA): Another related compound.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 |
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-pentylindole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-9-14-26-16-19(18-12-7-8-13-21(18)26)23(28)25-20(22(24)27)15-17-10-5-4-6-11-17/h4-8,10-13,16,20H,2-3,9,14-15H2,1H3,(H2,24,27)(H,25,28)/t20-/m0/s1 |
InChI Key |
JMCYJVVVJOZORS-FQEVSTJZSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Synonyms |
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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